Rizatriptan N10-Oxide-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

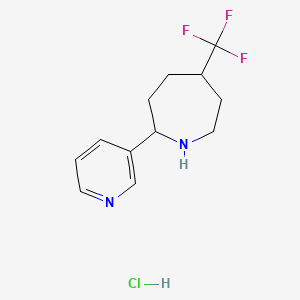

Rizatriptan N10-Oxide-d6 is the labelled analogue of Rizatriptan N10-Oxide, which is a metabolite of Rizatriptan . Rizatriptan is used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches .

Synthesis Analysis

The synthesis of 5-HT1 agonist rizatriptan involves the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound .

Molecular Structure Analysis

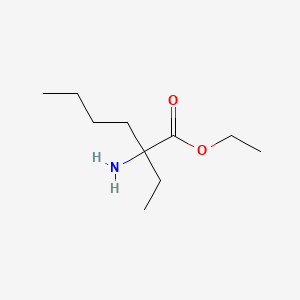

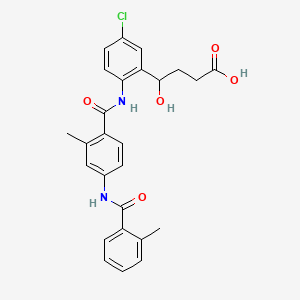

The molecular formula of this compound is C15H13D6N5O . The SMILES representation is O=N([2H])[2H])(C([2H])([2H])[2H])CCC1=CNC2=CC=C(CN3C=NC=N3)C=C12 .

Chemical Reactions Analysis

The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester. The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate. The Intermediate obtained was then further converted to rizatriptan .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.38 . The InChI representation is InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 .

Applications De Recherche Scientifique

Étude de bioéquivalence

Rizatriptan N10-Oxide-d6 a été utilisé dans des études de bioéquivalence . Dans une étude, la bioéquivalence et la tolérabilité de deux formulations orales différentes de rizatriptan ont été évaluées . L'étude a été menée chez 40 volontaires sains selon un plan en double aveugle, randomisé, à deux périodes, à deux séquences, croisé, à dose unique et à jeun . Les formulations test et de référence ont été administrées en deux jours de traitement, séparés par une période de lavage de sept jours .

Synthèse du rizatriptan

This compound est utilisé dans la synthèse du rizatriptan . La synthèse de l'agoniste 5-HT1 rizatriptan a été réalisée par la construction d'un cycle indole sur l'ester méthylique de l'acide 3-méthyl-4-nitrobenzoïque par réaction de Leimgruber-Batcho . L'intermédiaire indole obtenu est ensuite converti en rizatriptan, un composé de la classe des triptans .

Estimation quantitative dans le plasma humain

This compound a été utilisé comme standard interne en chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) pour l'estimation quantitative du rizatriptan dans le plasma humain .

Mécanisme D'action

Target of Action

Rizatriptan N10-Oxide-d6 primarily targets the 5-HT 1B and 5-HT 1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes.

Mode of Action

This compound acts as a selective agonist for the 5-HT 1B and 5-HT 1D receptors . By binding to these receptors, it causes vasoconstriction of intracranial extracerebral blood vessels . This interaction is thought to occur primarily via 5-HT 1B receptors . Additionally, this compound inhibits nociceptive neurotransmission in trigeminal pain pathways .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting on the 5-HT 1B and 5-HT 1D receptors, it influences the serotonin levels in the brain, leading to vasoconstriction and inhibition of nociceptive neurotransmission .

Pharmacokinetics

N-monodesmethyl-rizatriptan is a minor metabolite with a pharmacological activity comparable to the parent compound’s . The absorption of this compound is approximately 90%, but it experiences a moderate first-pass effect, resulting in a bioavailability estimate of 47% .

Result of Action

The action of this compound results in the relief of migraine-associated symptoms . It achieves this by reducing the swelling of blood vessels surrounding the brain, which results in the headache pain of a migraine attack .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the patient’s renal and hepatic function can affect the drug’s metabolism and excretion . Furthermore, the drug’s absorption and bioavailability can be influenced by the patient’s age, gender, and race .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

The primary route of Rizatriptan N10-Oxide-d6 metabolism is via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .

Cellular Effects

This compound, as a selective 5-HT 1B and 5-HT1D receptor agonist, is used in the treatment of migraines . It is reported to reach the maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans .

Molecular Mechanism

This compound works by binding with high affinity to human cloned 5-HT1B and 5-HT1D receptors . It shows weak affinity for other 5-HT1 receptor subtypes (5-HT1A, 5-HT1E, and 5-HT1F) and the 5-HT7 receptor, but has no significant activity at 5-HT2, 5-HT3, α- and β-adrenergic, dopaminergic, histaminergic, muscarinic or benzodiazepine receptors .

Temporal Effects in Laboratory Settings

This compound is reported to have a relatively shorter elimination half-life than other triptans . In a two-period, single i.v. (3 mg, 30-min infusion), and single oral (10 mg) dose study with [ (14)C]rizatriptan in six healthy human males, total recovery of radioactivity was approximately 94%, with unchanged rizatriptan and its metabolites being excreted mainly in the urine .

Metabolic Pathways

This compound is metabolized primarily via oxidative deamination by monoamine oxidase-A (MAO-A) to the indole acetic acid metabolite . The metabolites of this compound include triazolomethyl-indole-3-acetic acid, rizatriptan-N (10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N (10)-monodesmethyl-rizatriptan .

Propriétés

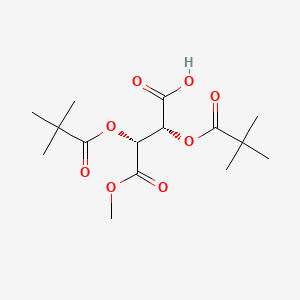

| { "Design of the Synthesis Pathway": "The synthesis of Rizatriptan N10-Oxide-d6 can be achieved through the oxidation of Rizatriptan-d6 with a suitable oxidizing agent.", "Starting Materials": [ "Rizatriptan-d6", "Oxidizing agent" ], "Reaction": [ "To a solution of Rizatriptan-d6 in a suitable solvent, add the oxidizing agent slowly under stirring at a temperature of -5 to 5°C.", "Maintain the temperature and stirring for a suitable time until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product with a suitable solvent.", "Dry the organic layer over a suitable drying agent.", "Concentrate the solution under reduced pressure.", "Purify the product by a suitable method such as column chromatography or recrystallization." ] } | |

Numéro CAS |

1261392-57-7 |

Formule moléculaire |

C15H19N5O |

Poids moléculaire |

291.388 |

Nom IUPAC |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3/i1D3,2D3 |

Clé InChI |

DQTBNOJGXNZYDG-WFGJKAKNSA-N |

SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] |

Synonymes |

N,N-(Dimethyl-d6)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)